molecular formula C13H19N B8632078 5-tert-Butyl-indan-2-ylamine CAS No. 162752-19-4

5-tert-Butyl-indan-2-ylamine

Cat. No. B8632078
CAS RN: 162752-19-4
M. Wt: 189.30 g/mol
InChI Key: SYYYHAKQBPMYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-tert-Butyl-indan-2-ylamine” is likely a derivative of indan, a bicyclic compound, with a tert-butyl group attached to the 5-position and an amine group attached to the 2-position . The tert-butyl group is a bulky alkyl group, and the amine group is a basic functional group that can participate in a variety of chemical reactions.


Synthesis Analysis

While the specific synthesis for “this compound” is not available, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . The tert-butyl group could potentially be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an indan core, which is a fused cyclohexane and benzene ring, with a tert-butyl group attached to the 5-position and an amine group attached to the 2-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Amines, such as “this compound”, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The tert-butyl group is generally quite inert but can influence the reactivity of the compound due to its steric bulk.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Amines generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds . The tert-butyl group could potentially increase the compound’s hydrophobicity .

Mechanism of Action

The mechanism of action of “5-tert-Butyl-indan-2-ylamine” would depend on its application. As an amine, it could potentially act as a base or nucleophile in various reactions .

Safety and Hazards

While specific safety and hazard data for “5-tert-Butyl-indan-2-ylamine” is not available, amines can be irritants and may be harmful if ingested or inhaled . Proper safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on “5-tert-Butyl-indan-2-ylamine” would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

CAS RN

162752-19-4

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

5-tert-butyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H19N/c1-13(2,3)11-5-4-9-7-12(14)8-10(9)6-11/h4-6,12H,7-8,14H2,1-3H3

InChI Key

SYYYHAKQBPMYDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(CC(C2)N)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-tert-Butyl-indan-1,2-dione 2-oxime (11.67 g) was hydrogenated over 10% palladium on carbon catalyst (2.95 g) using a mixture of 233 ml acetic acid and 15.6 ml concentrated sulfuric acid as solvent. The reaction was run at ambient temperature for 17 hours, under 60 psi hydrogen. After removal of catalyst by filtration, the filtrate was quenched by dropwise addition of ˜30 ml conc. ammonium hydroxide. The quenched mixture was then extracted with ethyl ether, the organic extracts dried with magnesium sulfate, and the solvent removed under vacuum to give 3.50 g of the product which was used without further purification. 1H NMR (300 MHz, CDCl3) 7.17 (m, 3H), 3.84 (m, 1H), 3.14 (m, 2H), 2.67 (m, 2H), 1.31 (s, 9H). MS (CSI) m/e 190 (M+H)+.
Name
5-tert-Butyl-indan-1,2-dione 2-oxime
Quantity
11.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
catalyst
Reaction Step Three
Quantity
233 mL
Type
solvent
Reaction Step Four
Quantity
15.6 mL
Type
solvent
Reaction Step Four

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